4-Cbz-amino-4-piperidine carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cbz-amino-4-piperidine carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a benzyl carbamate (Cbz) protecting group on the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-amino-4-piperidine carboxylic acid typically involves the protection of the amino group of piperidine with a benzyl carbamate group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 4-amino-piperidine with benzyl chloroformate (Cbz-Cl) to form the Cbz-protected amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cbz-amino-4-piperidine carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Cbz-amino-4-piperidine carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-Cbz-amino-4-piperidine carboxylic acid is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Cbz protecting group stabilizes the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Boc-amino-1-Cbz-piperidine-4-carboxylic acid: Similar structure but with a Boc protecting group instead of Cbz.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a Boc protecting group on the amino group.
1-Boc-4-Cbz-Aminopiperidine: Another derivative with both Boc and Cbz protecting groups.
Uniqueness
4-Cbz-amino-4-piperidine carboxylic acid is unique due to the presence of the Cbz protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-amino-4-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-16-8-6-14(7-9-16,12(17)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) |
InChI Key |
AVHBTKQJVFRUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.